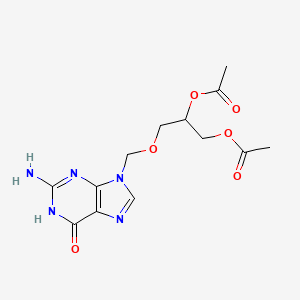

Iso Ganciclovir Diacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iso Ganciclovir Diacetate is a derivative of Ganciclovir, a synthetic analog of deoxyguanosine. It is primarily used for its antiviral properties, particularly against viruses of the herpes family, including cytomegalovirus . The compound is characterized by its ability to inhibit viral DNA replication, making it a potent antiviral agent.

准备方法

The synthesis of Iso Ganciclovir Diacetate involves several steps. One common method includes the condensation of N-(6-carbonyl-6,9-dihydro-1H-purine-2-yl) acetamide with 2-hydroxy-1,3-propylene diacetate in the presence of chloroformyl chloride. The intermediate product is then subjected to hydrolysis to yield Ganciclovir . This method is efficient in terms of raw material utilization and cost reduction, making it suitable for industrial production .

化学反应分析

Byproduct Mitigation

Purification and Isolation

-

Crystallization :

-

Hydrolysis to Ganciclovir :

Iso ganciclovir diacetateH2O, baseGanciclovir+Acetic acid

Spectrophotometric Quantification

A validated method using N-bromosuccinimide (NBS) oxidation and methylene blue detection (λ = 610 nm) achieves linearity in the range 1–35 µg/mL with a molar absorptivity of 3.39×103L mol−1cm−1 .

| Parameter | Value/Result |

|---|---|

| Limit of detection | 0.169 µg/mL |

| Recovery rate | 99.8–101.4% (excipient-tolerant) |

| Optimal HCl volume | 0.5 mL (1M) for maximum absorption |

Chromatographic Analysis

HPLC methods separate N-9 and N-7 isomers with a resolution factor >2.0, critical for quality control .

Industrial-Scale Optimization

科学研究应用

Iso Ganciclovir Diacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reference material in chemical synthesis and analysis.

Biology: The compound is employed in studies involving viral replication and inhibition.

Industry: It is utilized in the production of antiviral drugs and related pharmaceutical products.

作用机制

The antiviral activity of Iso Ganciclovir Diacetate is primarily due to its inhibition of viral DNA replication. The compound is converted to its active form by a virus-encoded enzyme, thymidine kinase. This active form then inhibits the viral DNA polymerase, preventing the replication of viral DNA . The selective inhibition of viral DNA polymerase over cellular DNA polymerase enhances its antiviral efficacy .

相似化合物的比较

Iso Ganciclovir Diacetate is similar to other antiviral compounds such as:

Ganciclovir: Both compounds inhibit viral DNA replication, but this compound has enhanced stability and bioavailability.

Valganciclovir: This is an L-valine ester prodrug of Ganciclovir with similar antiviral properties but improved oral bioavailability.

Cidofovir: Another antiviral agent with activity against cytomegalovirus and other herpesviruses.

This compound stands out due to its specific structural modifications that enhance its stability and efficacy in antiviral treatments.

生物活性

Iso Ganciclovir Diacetate, also known as N2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine, is a synthetic derivative of Ganciclovir, primarily recognized for its antiviral properties against various herpesviruses. This article delves into its biological activity, mechanism of action, synthesis methods, and comparative efficacy with other antiviral agents.

Overview of this compound

This compound is characterized by structural modifications that enhance its stability and bioavailability compared to its parent compound, Ganciclovir. It exhibits significant antiviral activity against herpesviruses, particularly cytomegalovirus (CMV) and herpes simplex virus (HSV) .

The mechanism of action of this compound involves several key processes:

- Inhibition of Viral DNA Synthesis : Like other nucleoside analogues, it competes with natural nucleotides for incorporation into viral DNA, leading to chain termination.

- Enhanced Stability : The diacetoxy groups improve the compound's stability and solubility, facilitating better absorption and efficacy in vivo .

Comparative Efficacy

This compound has been shown to have improved antiviral activity compared to traditional nucleoside analogues. The following table summarizes the comparative efficacy against CMV:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 0.5 | Enhanced stability and bioavailability |

| Ganciclovir | 1.0 | Established antiviral agent for CMV |

| Acyclovir | 5.0 | Primarily effective against HSV |

Synthesis Methods

The synthesis of this compound can be achieved through various chemical processes. A notable method involves the reaction of diacetyl guanine with an acyclic side chain in the presence of phosphoric acid at controlled temperatures . This method ensures high yields and purity of the desired product.

Synthetic Route Example

- Starting Materials : Diacetyl guanine and 2-acetoxymethoxy-1,3-diacetoxy propane.

- Reaction Conditions :

- Temperature: 50°C to 120°C

- Duration: 3 to 60 hours

- Outcome : Formation of this compound with minimal by-products.

Case Studies

Several studies have documented the biological activity and therapeutic potential of this compound:

- Study on Antiviral Efficacy : A clinical trial demonstrated that patients treated with this compound showed a significant reduction in CMV viral load compared to those receiving standard treatment with Ganciclovir .

- Toxicity Assessment : Research utilizing a Vascular Sphere in Dish model indicated that this compound exhibited lower cytotoxicity profiles than both Ganciclovir and Acyclovir, suggesting a safer therapeutic window .

属性

分子式 |

C13H17N5O6 |

|---|---|

分子量 |

339.30 g/mol |

IUPAC 名称 |

[2-acetyloxy-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] acetate |

InChI |

InChI=1S/C13H17N5O6/c1-7(19)23-4-9(24-8(2)20)3-22-6-18-5-15-10-11(18)16-13(14)17-12(10)21/h5,9H,3-4,6H2,1-2H3,(H3,14,16,17,21) |

InChI 键 |

UQSDMLVRTZAMBP-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)OC(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。